molecular formula C11H20O10S2 B8806170 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester CAS No. 440125-03-1

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester

Cat. No.: B8806170
CAS No.: 440125-03-1
M. Wt: 376.4 g/mol
InChI Key: IPNRYBPVZHCTJL-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is a specialized organic compound with the molecular formula C11H20O10S2 and a molecular weight of 376.4 g/mol . This compound is known for its unique structure, which includes two methylsulfonyloxymethyl groups attached to a malonic acid diethyl ester backbone. It is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Properties

CAS No.

440125-03-1

Molecular Formula

C11H20O10S2

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2,2-bis(methylsulfonyloxymethyl)propanedioate

InChI

InChI=1S/C11H20O10S2/c1-5-18-9(12)11(10(13)19-6-2,7-20-22(3,14)15)8-21-23(4,16)17/h5-8H2,1-4H3

InChI Key

IPNRYBPVZHCTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COS(=O)(=O)C)(COS(=O)(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester typically involves the reaction of malonic acid diethyl ester with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxymethyl groups act as leaving groups in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is unique due to the presence of the methylsulfonyloxymethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

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